molecular formula C12H18N4O B14870287 (Z)-N'-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide

(Z)-N'-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide

Cat. No.: B14870287
M. Wt: 234.30 g/mol
InChI Key: PSMLFBZABJNZCS-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide is a complex organic compound that features a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide typically involves the reaction of piperidine and pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-4-yl)propan-1-one: This compound features a piperidine ring and is used in similar applications.

    piperidin-1-yl(pyridin-4-yl)methanethione: Another compound with both piperidine and pyridine rings, used in chemical research.

Uniqueness

(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide is unique due to its specific structural features and the presence of both piperidine and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N'-hydroxy-2-piperidin-1-yl-2-pyridin-4-ylethanimidamide

InChI

InChI=1S/C12H18N4O/c13-12(15-17)11(10-4-6-14-7-5-10)16-8-2-1-3-9-16/h4-7,11,17H,1-3,8-9H2,(H2,13,15)

InChI Key

PSMLFBZABJNZCS-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)C(C2=CC=NC=C2)/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)C(C2=CC=NC=C2)C(=NO)N

Origin of Product

United States

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